molecular formula C14H14ClNO2S B2376041 N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS No. 71796-19-5

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2376041
CAS No.: 71796-19-5
M. Wt: 295.78
InChI Key: XNQUMDOBRJJVEL-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Compounds

Benzenesulfonamide derivatives emerged as pivotal therapeutic agents following the 1932 discovery of Prontosil, the first sulfonamide-based antibacterial drug. Paul Gelmo's 1908 synthesis of sulfanilamide laid the foundation for understanding sulfonamide chemistry, though its antimicrobial properties were recognized only after Gerhard Domagk's Nobel Prize-winning work. The structural simplicity of benzenesulfonamide (C₆H₅SO₂NH₂) enabled systematic derivatization, with N-substituted variants demonstrating enhanced pharmacological properties. By the 1960s, over 5,000 sulfonamide derivatives had been synthesized, establishing this chemical class as a cornerstone of medicinal chemistry.

Significance of N-(3-Chlorophenyl)-2,5-Dimethylbenzenesulfonamide in Chemical Research

This compound (CAS 71796-19-5, C₁₄H₁₄ClNO₂S) represents a structurally optimized benzenesulfonamide derivative with three critical modifications:

  • Chlorophenyl group : Enhances electronic effects and π-stacking capabilities
  • 2,5-Dimethyl substitution : Improves steric profile and metabolic stability
  • Sulfonamide linkage : Maintains hydrogen-bonding capacity for target engagement

Recent studies highlight its utility as:

  • Intermediate in anticancer agent synthesis
  • Building block for metal-organic frameworks
  • Reference compound in chromatographic analyses

Table 1 : Key Physicochemical Properties

Property Value
Molecular Weight 295.78 g/mol
LogP 3.76
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Topological Polar SA 46.1 Ų

Data from

General Overview of Sulfonamide Chemistry

Sulfonamide synthesis typically follows two primary routes:

Route A : Sulfonyl Chloride Aminolysis

ArSO₂Cl + RNH₂ → ArSO₂NHR + HCl  

This method yields >80% efficiency for aromatic amines

Route B : Oxidative Coupling

ArSH + RNO₂ → ArSO₂NHR (using Cu/Oxidants)  

Preferred for electron-deficient amines

Critical structure-activity relationship (SAR) features:

  • N1-Substitution : Dictates target selectivity (e.g., CA II vs CA IX inhibition)
  • Aromatic Ring Electronics : Electron-withdrawing groups enhance metabolic stability
  • Stereochemistry : Axial chirality influences protein binding kinetics

Literature Review of Related Chlorophenyl Benzenesulfonamide Derivatives

Recent advances in chlorophenyl-containing sulfonamides demonstrate remarkable functional diversity:

Anticancer Agents :

  • 3-Chloro-4-(4,4-dimethyl-5-oxo-3-phenylimidazolidinyl)benzenesulfonamide shows 61.7% hepatic fibrosis inhibition via JAK1-STAT pathway modulation
  • 4-(((4-Chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl) derivatives exhibit submicromolar CA IX inhibition (Kᵢ = 12.4 nM)

Antiviral Compounds :

  • 2,5-Dimethylthiophene-benzenesulfonamide hybrids inhibit H5N1 neuraminidase (EC₅₀ = 0.47 μM)

Catalytic Applications :

  • Pd(II) complexes with chlorophenylsulfonamide ligands achieve 98% yield in Suzuki-Miyaura couplings

Table 2 : Comparative Bioactivity of Structural Analogues

Compound Target IC₅₀/Kᵢ
N-(3-Cl-Ph)-2,5-Me₂-C₆H₃SO₂NH₂ CA II 84 nM
4-Cl-C₆H₄SO₂NHC₃H₆-1,2,3-triazole EGFR-TK 2.1 μM
3-Cl-4-(imidazolidinone)SO₂NH₂ JAK1 61.7% inhibition

Properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQUMDOBRJJVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,5-Dimethylbenzene

The synthesis begins with the sulfonation of 2,5-dimethylbenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Procedure :

  • Reaction Setup : 2,5-Dimethylbenzene (10 mL) is dissolved in chloroform (40 mL) and cooled to 0°C.
  • Sulfonation : Chlorosulfonic acid (25 mL) is added dropwise, yielding 2,5-dimethylbenzenesulfonyl chloride. Excess ClSO₃H is quenched by pouring the mixture into ice.
  • Isolation : The chloroform layer is separated, washed with cold water, and evaporated to isolate the sulfonyl chloride intermediate (yield: 85–92%).

Key Data :

Parameter Value
Temperature 0°C → Room temperature
Reaction Time 1.5–2 hours
Purity (Post-Isolation) 90–95% (by ¹H NMR)

Amidation with 3-Chloroaniline

The sulfonyl chloride reacts with 3-chloroaniline in a nucleophilic substitution.

Procedure :

  • Coupling : 2,5-Dimethylbenzenesulfonyl chloride (1 equiv) and 3-chloroaniline (1.2 equiv) are stirred in toluene at 60–70°C for 2–4 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and concentrated.
  • Purification : Recrystallization from ethanol yields the product as white crystals (yield: 75–89%).

Key Data :

Parameter Value
Solvent Toluene or DCM
Base Not required (self-neutralizing)
Melting Point 154–156°C

Alternative Pathway: Phase-Transfer Catalysis

Optimized Sulfonation with Tetrabutylammonium Bromide

Phase-transfer catalysts enhance sulfonation efficiency by facilitating interfacial reactions.

Procedure :

  • Catalytic System : 2,5-Dimethylbenzene (22 g) is reacted with ClSO₃H in the presence of tetrabutylammonium bromide (0.47 g, 0.0015 mol).
  • Reaction Conditions : Stirring at 80°C for 1.5 hours in a toluene-water biphasic system.
  • Yield Improvement : This method achieves 92% conversion to sulfonyl chloride, reducing side products.

Advantages :

  • Reduces reaction time by 30%.
  • Minimizes HCl gas evolution.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

For large-scale manufacturing, continuous flow systems improve safety and yield.

Steps :

  • Sulfonyl Chloride Generation : 2,5-Dimethylbenzene and ClSO₃H are fed into a flow reactor at 50°C.
  • Inline Quenching : The output is directly mixed with 3-chloroaniline in a second reactor column.
  • Automated Purification : The crude product undergoes continuous extraction and recrystallization.

Performance Metrics :

Metric Batch Process Flow Process
Annual Output 500 kg 2,000 kg
Purity 95% 98%
Hazardous Waste 20% 5%

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control : Exothermic sulfonation requires precise cooling to prevent decomposition.
  • Stoichiometry : Excess 3-chloroaniline (1.2 equiv) ensures complete consumption of sulfonyl chloride.
  • Purification : Ethanol recrystallization removes unreacted aniline and byproducts.

Common Side Reactions

  • Over-Sulfonation : Occurs at temperatures >70°C, forming disulfonated products.
  • Oxidation of Aniline : Mitigated by inert atmosphere (N₂ or Ar).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 2.42 (s, 3H, CH₃), 7.2–7.7 (m, Ar-H)
IR (KBr) 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N)
HPLC Retention Time: 6.8 min (95% purity)

Crystallographic Data

  • Space Group : P2₁/n (monoclinic).
  • Torsion Angles : C–S–N–C = −54.9°, indicating gauche conformation.

Emerging Methodologies

Electrochemical Sulfonation

Recent studies propose electrochemical synthesis using SO₂ gas and chloride ions, reducing ClSO₃H dependency. Preliminary yields reach 65%.

Biocatalytic Routes

Sulfotransferase enzymes immobilized on silica gel show potential for greener synthesis, though yields remain low (30–40%).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 3-chloroaniline and 2,5-dimethylbenzenesulfonic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Antibiotic Development: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is studied for its potential as an antibiotic. The sulfonamide group mimics para-aminobenzoic acid (PABA), an essential component for bacterial growth, allowing it to inhibit bacterial folate synthesis. This mechanism disrupts bacterial replication, making it a candidate for developing new antibiotics .
  • Antibacterial Activity: It exhibits significant antibacterial properties against various strains, acting as a competitive inhibitor of enzymes critical for bacterial survival. Preliminary studies suggest its effectiveness in treating infections caused by resistant bacterial strains .

2. Anti-inflammatory Properties:
Research indicates that this compound may possess anti-inflammatory effects by modulating cellular pathways involved in inflammation. This potential makes it an interesting subject for further studies aimed at developing anti-inflammatory drugs.

3. Cancer Therapy:
The compound is being explored for its applications in cancer therapy due to its ability to interact with specific cellular pathways. Its structural characteristics may enhance its effectiveness in targeting cancer cells, providing opportunities for new anticancer agents.

4. Industrial Applications:
Beyond medicinal uses, this compound is utilized in the production of dyes and pigments, showcasing its versatility in industrial chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar sulfonamides:

Compound NameStructure CharacteristicsUnique Features
N-(2-chlorophenyl)-benzenesulfonamideContains a 2-chloro substituentDifferent dihedral angle (49.1°)
N-(4-chlorophenyl)-benzenesulfonamideContains a 4-chloro substituentExhibits distinct biological activity
SulfanilamideBasic sulfanilamide structureFoundational sulfonamide used historically
N-(methylphenyl)-benzenesulfonamideMethyl group instead of chlorineLess potent antibacterial activity

This compound stands out due to its specific chlorinated substituent pattern and dual methyl groups that enhance its lipophilicity and biological activity compared to other sulfonamides .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts bacterial growth and replication, leading to their eventual death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism in Chlorophenyl-Methyl Derivatives

The compound’s closest analogs differ in the positions of chlorine and methyl substituents on the aromatic rings. Key examples from commercial sources include:

  • N-(3-Chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57348): Chlorine at position 3 and methyl at position 2 on the aniline ring.
  • N-(3-Chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57244): Chlorine at position 3 and methyl at position 3.
  • N-(5-Chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57115): Chlorine at position 5 and methyl at position 2 .

Impact of Substituent Positioning :

  • Crystallinity: The crystal structure of 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide (a related compound) reveals a monoclinic lattice (space group P21/n) with distinct unit cell parameters (a = 9.036 Å, b = 11.694 Å, c = 13.690 Å, β = 100.59°). Such data suggest that substituent positions influence packing efficiency and intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) .
  • Solubility and Reactivity: Methyl groups enhance lipophilicity, while chlorine atoms may increase molecular polarity.
Functional Group Variations
  • SU11274 : A structurally complex sulfonamide with a pyrrole-indole core, [(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide]. This compound acts as a c-Met tyrosine kinase inhibitor, highlighting how extended aromatic systems and heterocyclic moieties enhance biological targeting compared to simpler sulfonamides like the target compound .
Crystallographic Studies

The monoclinic crystal system observed in 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide (isostructural to the target compound’s analogs) underscores the role of substituents in dictating crystal symmetry. Such data are critical for materials science applications, where crystal packing affects mechanical and thermal properties .

Comparative Data Table

Compound Name Substituents (Aniline Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Chlorophenyl)-2,5-dimethylbenzenesulfonamide Cl (3), CH3 (2,5) ~316* Research chemical, crystallography
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide Cl (2,5), CH3 (3) 316.19 Monoclinic crystals (P21/n)
N-(3-chlorophenyl)-3-methoxybenzenesulfonamide Cl (3), OCH3 (3) 297.75 Intermediate in organic synthesis
SU11274 Complex heterocyclic 627.15 c-Met inhibitor

*Estimated based on analogs in .

Biological Activity

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C₁₂H₁₃ClN₁O₂S. The compound features a sulfonamide functional group, which is known for its role in various biological activities. The structure is characterized by:

  • A 3-chlorophenyl group.
  • Two methyl groups located at the 2 and 5 positions of the benzene ring.
  • A dihedral angle of approximately 65.4° between the aromatic rings, influencing its physical properties and reactivity.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase , an enzyme critical for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, the compound disrupts folic acid production in bacteria, leading to impaired growth and reproduction. This mechanism is similar to that of other sulfonamide antibiotics.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Studies indicate that it acts as a competitive inhibitor against various bacterial strains, making it a candidate for antibiotic development.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory properties for this compound. Preliminary studies indicate that it may modulate specific cellular pathways involved in inflammation, although further investigation is needed to fully understand these effects.

Cancer Therapy Applications

The compound is also being explored for its applications in cancer therapy. Its ability to interact with specific cellular pathways could provide opportunities for developing new anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar sulfonamides:

Compound NameStructure CharacteristicsUnique Features
N-(2-chlorophenyl)-benzenesulfonamideContains a 2-chloro substituentDifferent dihedral angle (49.1°)
N-(4-chlorophenyl)-benzenesulfonamideContains a 4-chloro substituentExhibits distinct biological activity
SulfanilamideBasic sulfanilamide structureFoundational sulfonamide used historically
N-(methylphenyl)-benzenesulfonamideMethyl group instead of chlorineLess potent antibacterial activity

This compound stands out due to its specific chlorinated substituent pattern and dual methyl groups that enhance its lipophilicity and biological activity compared to other sulfonamides.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity and therapeutic potential of this compound:

  • Antibacterial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, supporting its candidacy as a novel antibiotic.
  • Anti-inflammatory Activity : In animal models, the compound showed promise in reducing inflammation markers, suggesting its potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies : Experiments involving various cancer cell lines indicated that this compound could inhibit cell proliferation at certain concentrations, warranting further exploration into its anticancer properties .

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution. React 2,5-dimethylbenzenesulfonyl chloride with 3-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 6–12 hours. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product . Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : Confirm substituent positions via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) and 13C^{13}C NMR (sulfonamide carbon at ~140 ppm) .
  • IR : Sulfonamide S=O stretches at ~1150 cm1^{-1} and 1350 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 324.1 (C14_{14}H13_{13}ClNO2_2S).

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (implemented in SHELX suite) resolves bond lengths, angles, and torsion parameters. Space group assignments (e.g., monoclinic P21_1/n) and hydrogen-bonding networks are critical for validating molecular packing .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell lines be resolved?

Discrepancies in IC50_{50} values (e.g., between breast and colon cancer cells) may arise from assay conditions. Standardize protocols:

  • Use matched oxygen levels (normoxic vs. hypoxic chambers).
  • Validate serum concentration effects (e.g., 2% vs. 10% FBS).
  • Employ orthogonal assays (e.g., caspase-3 activation for apoptosis vs. MTT for metabolic activity) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Key residues (e.g., Zn2+^{2+}-binding sites) may coordinate the sulfonamide group.
  • MD Simulations : GROMACS with CHARMM36 forcefield assesses stability of ligand-protein complexes over 100 ns. Validate with experimental IC50_{50} correlations .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Compare analogs:

  • Chlorine position : 3-chlorophenyl vs. 4-chlorophenyl (see for brominated analogs).
  • Methyl groups : 2,5-dimethyl vs. 3,4-dimethyl (steric effects on enzyme binding). Synthesize derivatives via Suzuki coupling () and test in kinase inhibition assays .

Q. What are the stability profiles under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water).
  • Thermal Stability : TGA/DSC reveals decomposition above 200°C. Store at -20°C under argon to prevent sulfonamide hydrolysis .

Q. How can mechanistic studies differentiate between enzyme inhibition and off-target effects?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes (e.g., Kd_d < 1 µM for carbonic anhydrase).
  • CRISPR Knockout Models : Validate target specificity using enzyme-deficient cell lines .

Q. What strategies mitigate toxicity in preclinical models?

  • In Vitro : Primary hepatocyte viability assays (LDH release) at 10–100 µM.
  • In Vivo : Acute toxicity in rodents (MTD determination via OECD 423). Metabolomics (LC-MS) identifies toxic metabolites (e.g., sulfonic acid derivatives) .

Q. How are crystallographic disorder and twinning addressed in structural analysis?

For disordered regions (e.g., methyl groups), use SHELXL restraints (ISOR, DELU). For twinned crystals (common in monoclinic systems), refine using HKLF5 format and TwinLaw matrices. Validate with Rint_\text{int} < 5% .

Methodological Considerations Table

Research AspectKey TechniquesReferences
SynthesisNucleophilic substitution, column chromatography
Structural ElucidationSCXRD (SHELX), NMR, IR
BioactivityMTT assay, SPR, caspase-3 ELISA
Computational ModelingAutoDock Vina, GROMACS
StabilityHPLC, TGA/DSC

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